molecular formula C23H18ClFN6OS B606014 Belvarafenib CAS No. 1446113-23-0

Belvarafenib

Cat. No. B606014
CAS RN: 1446113-23-0
M. Wt: 480.94
InChI Key: SYPNJOBBCOQFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Belvarafenib, also known as HM95573, GDC5573, and RG6185, is a small molecule RAF dimer (type II) inhibitor . It was developed by Hanmi Pharmaceuticals and Genentech . It shows anti-tumor clinical activity in cancer patients with BRAFV600E- and NRAS- mutations .


Synthesis Analysis

The synthesis of Belvarafenib involves vicarious nucleophilic substitution, Mąkosza reaction, and palladium-catalyzed carbonylation .


Molecular Structure Analysis

The molecular formula of Belvarafenib is C23H16ClFN6OS . Its IUPAC name is 4-amino-N- {1- [ (3-chloro-2-fluorophenyl)amino]-6-methylisoquinolin-5-yl}thieno [3,2-d]pyrimidine-7-carboxamide .


Chemical Reactions Analysis

Belvarafenib is a pan-RAF inhibitor, effective against the monomer and dimer isoform . It has shown promising safety/efficacy data in adult solid cancers .


Physical And Chemical Properties Analysis

Belvarafenib is an orally available inhibitor of members of the Raf family of serine/threonine protein kinases . Its molecular weight is 478.93 g/mol .

Scientific Research Applications

Treatment of Acute Myeloid Leukemia (AML)

Belvarafenib has shown promising results in preclinical models of AML, particularly those with mutations in the RAS pathway . It has been found to inhibit the growth of AML cells lines with nanomolar potency . When used in combination with the allosteric MEK inhibitor, cobimetinib, it displayed high synergy .

Targeting Mutant Monomeric BRAF Proteins

Belvarafenib is a novel type II pan-RAF kinase inhibitor that inhibits mutant monomeric BRAF proteins . This makes it a potential therapeutic agent for cancers that harbor these mutations .

Inhibition of Activated RAF Homo- and Heterodimers

In addition to mutant monomeric BRAF proteins, belvarafenib also inhibits activated RAF homo- and heterodimers . This broadens its potential application in the treatment of various cancers .

Treatment of Solid Cancers in Adults

Belvarafenib has shown promising safety and efficacy data in adult solid cancers . This suggests its potential use as a therapeutic agent in a variety of adult malignancies .

Treatment of Melanoma Brain Metastasis

Belvarafenib has demonstrated significant antitumor activity in melanoma brain metastasis models . It was found to accumulate in the brain of mice and rats following oral administration, suggesting its potential effectiveness in treating brain metastases .

Treatment of NRAS Mutation Melanoma

Belvarafenib has shown therapeutic potential in treating melanoma patients with NRAS mutations . In preclinical studies, it significantly inhibited tumor growth and effectively induced infiltration of cytotoxic T-cells into tumor tissues .

Safety And Hazards

Belvarafenib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN6OS/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCQTKNUUQOELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Belvarafenib

CAS RN

1446113-23-0
Record name Belvarafenib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446113230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BELVARAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M3WLJ3KG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

A: Belvarafenib is a potent and selective type II pan-RAF kinase inhibitor. [, , , , ] Unlike first-generation RAF inhibitors, it inhibits the activity of multiple RAF isoforms, including BRAF V600E, wild-type BRAF, and CRAF. [, ] Belvarafenib achieves this by binding to the RAF kinase domain, promoting the formation of BRAF/CRAF heterodimers, and subsequently inhibiting the phosphorylation of downstream effectors MEK and ERK. [] This mechanism helps to minimize the risk of paradoxical activation, a phenomenon observed with some first-generation RAF inhibitors. [, ]

A: Belvarafenib has shown promising preclinical and clinical activity in tumors harboring mutations in the RAS/RAF pathway. [, , , ] This includes melanomas with BRAF V600E, BRAF non-V600, NRAS mutations, and other solid tumors like colorectal cancer, sarcoma, and gastrointestinal stromal tumors with various RAS/RAF mutations. [, , , , , ]

A: Combining Belvarafenib with the MEK inhibitor Cobimetinib has demonstrated synergistic effects in preclinical models and is being actively investigated in clinical trials. [, , ] This combination potently and durably suppresses MAPK pathway output, leading to enhanced tumor growth inhibition compared to either drug alone. [, , ] While generally well-tolerated, the combination may increase the risk of certain side effects, like skin reactions and gastrointestinal issues. [, ]

A: One of the identified resistance mechanisms to Belvarafenib involves the emergence of acquired ARAF mutations. [] These mutations can limit the efficacy of Belvarafenib in inhibiting RAF dimerization and downstream signaling. [] Additionally, the development of MEK1 mutations has been observed in patients treated with the combination of Belvarafenib and Cobimetinib, potentially contributing to acquired resistance. [] These mutations, often located in the N-terminal or catalytic core domains of MEK1, can confer resistance to both RAF and MEK inhibition. []

A: Belvarafenib distinguishes itself from first-generation BRAF inhibitors, such as Vemurafenib and Dabrafenib, by its ability to target multiple RAF isoforms, including BRAF V600E, wild-type BRAF, and CRAF, thereby mitigating paradoxical activation. [, ] This pan-RAF inhibition makes it a promising therapeutic option for tumors with various RAS/RAF pathway alterations, including NRAS mutations, where first-generation RAF inhibitors have limited efficacy. [, , ]

A: NGS plays a crucial role in identifying patients who might benefit from Belvarafenib treatment. [] By detecting specific mutations in BRAF, NRAS, and other genes within the RAS/RAF pathway, NGS allows for a more personalized approach to therapy. [] Additionally, NGS can identify rare genetic alterations like RAF fusions, further expanding treatment options with Belvarafenib. []

A: Belvarafenib's efficacy has been investigated in various preclinical models, including melanoma brain metastasis models. [] Studies have demonstrated that Belvarafenib exhibits blood-brain barrier penetration and shows potent antitumor activity in these models. [] Additionally, preclinical research has evaluated Belvarafenib in acute myeloid leukemia (AML) models, both alone and in combination with Cobimetinib, demonstrating promising synergistic effects and improved survival rates. []

A: The crystal structure of Belvarafenib bound to the BRAF kinase domain provides valuable insights into the molecular interactions responsible for its inhibitory activity. [] This structural information facilitates the understanding of Belvarafenib's selectivity for RAF kinases and can guide the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

A: Yes, PHI-501 is a novel pan-RAF inhibitor currently under investigation. [, ] Preclinical studies suggest that PHI-501 might be even more potent than Belvarafenib in inhibiting the growth of melanoma cells harboring both BRAF and NRAS mutations. [, ] Additionally, PHI-501 has shown promising results in overcoming resistance to existing RAF and MEK inhibitors, potentially expanding treatment options for patients with resistant melanomas. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.